molecular formula C26H33N3+2 B1212694 Methyl Green cation

Methyl Green cation

Cat. No. B1212694
M. Wt: 387.6 g/mol
InChI Key: CKTYULMXIIQZGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl green(2+) is an iminium ion that forms the cationic portion of the histological dye 'methyl green'. It is an iminium ion and a quaternary ammonium ion.

Scientific Research Applications

Histological Staining

Methyl Green is extensively used in histological procedures for the localization of RNA and DNA. It binds specifically to DNA, making it a useful tool for staining nuclei in fixed material and living cells. Additionally, its use in combination with other dyes like Pyronin, which is specific for RNA, enhances its application in differentiating RNA and DNA in cell structures (Definitions, 2020).

Adsorption Studies

Research on the adsorption properties of Methyl Green has been conducted, particularly its interaction with graphene oxide (GO) nanosheets. This study explored the efficacy of GO nanosheets in removing Methyl Green from aqueous solutions, considering various factors like pH and temperature. This research is significant for environmental cleanup and wastewater treatment (Sharma & Das, 2013).

DNA Binding Specificity

Methyl Green demonstrates a sequence-selective binding to DNA, particularly to AT-rich regions. Its binding behavior changes with concentration, providing insights into the interactions between DNA and various cationic triphenylmethane dyes. This finding is crucial for understanding the dye-DNA interactions in histochemical applications (Fox et al., 1992).

Catalysis in Green Chemistry

Methyl Green, as part of the broader category of organic cations, has implications in green chemistry, particularly in catalysis. This is relevant for developing sustainable chemical processes, reducing waste, and using safer reagents (Anastas et al., 2000).

Environmental and Industrial Applications

Studies have also focused on the use of Methyl Green in environmental contexts, such as its adsorption on clays like montmorillonite and sepiolite. These interactions are significant for environmental remediation and the treatment of industrial effluents (Rytwo et al., 2000).

properties

Molecular Formula

C26H33N3+2

Molecular Weight

387.6 g/mol

IUPAC Name

[4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-trimethylazanium

InChI

InChI=1S/C26H33N3/c1-27(2)23-14-8-20(9-15-23)26(21-10-16-24(17-11-21)28(3)4)22-12-18-25(19-13-22)29(5,6)7/h8-19H,1-7H3/q+2

InChI Key

CKTYULMXIIQZGG-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)[N+](C)(C)C

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)[N+](C)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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